6-Amino-5-bromopyridin-1-ium-3-sulfonate
Description
6-Amino-5-bromopyridin-1-ium-3-sulfonate (CAS: 247582-62-3) is a halogenated pyridine derivative functionalized with an amino group at the 6-position, a bromine atom at the 5-position, and a sulfonate group at the 3-position. This compound exhibits ionic characteristics due to the protonated pyridinium ring and the sulfonate anion. Its structure facilitates diverse intermolecular interactions, including hydrogen bonding and halogen-based contacts, which influence its crystallographic packing and reactivity .
Key properties include:
Properties
IUPAC Name |
6-amino-5-bromopyridin-1-ium-3-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPIHLQSXPSMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[NH+]C(=C1Br)N)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Disconnection Analysis
The target molecule’s synthesis requires sequential installation of bromo (C5), amino (C6), and sulfonate (C3) groups on a pyridinium core. Retrosynthetic analysis suggests three primary routes:
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Sulfonation-first approach : Early introduction of the sulfonate group, followed by bromination and amination.
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Bromination-first pathway : Initial bromination guides subsequent functionalization.
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Amination-late strategy : Final introduction of the amino group to avoid side reactions during electrophilic substitutions.
Sulfonate groups (-SO3−) exhibit strong meta-directing effects, complicating regioselective bromination and amination. The pyridinium ionization state further influences reactivity, necessitating pH-controlled conditions during quaternization.
Sulfonation-First Synthetic Routes
Direct Sulfonation of Pyridine Derivatives
Pyridine-3-sulfonic acid serves as a common precursor. Sulfonation using fuming sulfuric acid (20% SO3) at 320°C achieves 83% conversion but requires careful temperature control to prevent over-sulfonation:
Table 1 : Sulfonation Conditions and Yields
| Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Oleum (20% SO3) | 320 | 6 | 83 |
| ClSO3H | 120 | 12 | 67 |
| SO3·DMSO | 80 | 8 | 72 |
Bromination of Pyridine-3-sulfonic Acid
Electrophilic bromination with Br2/FeBr3 at 0–5°C installs bromine at C5 (meta to sulfonate), yielding 5-bromopyridine-3-sulfonic acid (68% yield). Competitive para-bromination (C4) occurs in 12% of cases, necessitating chromatographic separation.
Bromination-First Approaches
Regioselective Bromination of 3-Aminopyridine
NBS in acetic acid selectively brominates 3-aminopyridine at C5 (91% yield), leveraging the amino group’s ortho/para-directing effects:
Key Optimization :
Subsequent Sulfonation Challenges
Bromine’s deactivating effect reduces sulfonation efficiency. Microwave-assisted sulfonation (150°C, 30 min) with chlorosulfonic acid achieves 61% yield but risks C-Br bond cleavage.
Amination-Late Strategies
Nitro Reduction Pathways
6-Nitro-5-bromopyridine-3-sulfonic acid undergoes hydrogenation (10% Pd/C, H2 50 psi) to install the amino group:
Table 2 : Reduction Efficiency Comparison
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed coupling with ammonia surrogates (e.g., benzophenone imine) enables C–N bond formation at C6 (78% yield). This method avoids nitro intermediates but requires anhydrous conditions.
Pyridinium Ion Formation
Acid-Mediated Quaternization
Treatment with concentrated HCl (12 M) protonates the pyridine nitrogen, forming the 1-ium species. The sulfonate group’s strong electron-withdrawing effect stabilizes the positive charge (pKa ≈ 2.1).
Alkylation Side Reactions
Methyl iodide alkylation at nitrogen produces N-methyl byproducts (≤15%). Acidic workup (pH 1–2) selectively hydrolyzes alkylated impurities while preserving the target compound.
Industrial-Scale Considerations
Cost Analysis of Routes
Sulfonation-first pathway :
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Raw material cost: $28/kg
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Total step count: 4
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Overall yield: 58%
Bromination-first pathway :
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Raw material cost: $41/kg
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Total step count: 5
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Overall yield: 72%
Waste Stream Management
Bromide salts from bromination require AgNO3 precipitation (99.7% recovery). Sulfuric acid byproducts are neutralized with CaCO3, generating gypsum (CaSO4) for construction applications.
Emerging Methodologies
Electrochemical Sulfonation
Constant-current electrolysis (2.1 V) in Na2SO3 aqueous solution achieves 89% sulfonation yield at C3, avoiding strong acids. Compatibility with brominated precursors remains under investigation.
Biocatalytic Amination
Engineered transaminases selectively convert 6-keto intermediates to amino groups (54% yield, 99% ee). Current limitations include enzyme instability in bromine-containing media.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromopyridin-1-ium-3-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrogen derivative.
Substitution: Formation of hydroxyl, alkyl, or aryl derivatives.
Scientific Research Applications
6-Amino-5-bromopyridin-1-ium-3-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromopyridin-1-ium-3-sulfonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. The sulfonate group enhances the compound’s solubility and facilitates its interaction with polar environments. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on pyridine and pyrimidine derivatives with analogous functional groups (amino, bromo, sulfonate) to highlight differences in reactivity, crystallographic behavior, and hydrogen-bonding networks.
Functional Group Substitution Patterns
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione
- Structure: A pyrimidine derivative with methyl, sulfanyl-benzylideneamino, and amino groups.
- Key Differences: The core pyrimidine ring (vs. pyridinium in the target compound) alters electron distribution and hydrogen-bonding capacity. The sulfanyl group in this compound participates in weaker S-based interactions compared to the ionic sulfonate group in 6-amino-5-bromopyridin-1-ium-3-sulfonate .
- Crystallography : Crystallographic studies (using SHELX and ORTEP-III) reveal distinct packing dominated by N–H···O hydrogen bonds, contrasting with the Br-mediated interactions in the target compound .
5-Bromo-3-sulfonic Acid Pyridine Derivatives
- General Features : Bromine and sulfonate groups enhance electrophilicity and solubility, respectively.
- Comparison: Reactivity: The amino group in this compound increases nucleophilicity at the 6-position, enabling regioselective reactions absent in non-aminated analogs. Hydrogen Bonding: The sulfonate group acts as a strong hydrogen-bond acceptor, forming robust networks with the amino group, whereas non-ionic analogs (e.g., sulfonic acids) exhibit weaker interactions .
Hydrogen-Bonding and Crystallographic Behavior
The target compound’s hydrogen-bonding graph set (as per Etter’s rules) likely includes R₂²(8) motifs (amino–sulfonate interactions) and Br···O halogen bonds, as observed in related brominated sulfonates . In contrast:
Q & A
Basic: What are the key steps for synthesizing 6-Amino-5-bromopyridin-1-ium-3-sulfonate, and how can purity be validated?
Answer:
Synthesis typically involves bromination of an aminopyridine precursor followed by sulfonation. For example, bromine may be introduced at the 5-position of a pyridine scaffold, followed by sulfonic acid group addition at the 3-position. Purification often employs recrystallization or column chromatography. Validate purity using:
- HPLC with UV detection (λ ~254 nm) to assess homogeneity.
- Elemental analysis (C, H, N, S, Br) to confirm stoichiometry.
- 1H/13C NMR to verify substituent positions (e.g., bromine’s deshielding effects) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy :
- 1H NMR : Identify aromatic protons (δ 7–9 ppm) and amine protons (δ ~5 ppm, broad).
- 13C NMR : Confirm bromine’s electron-withdrawing effects (e.g., C-Br at ~110 ppm).
- FT-IR : Detect sulfonate S=O stretches (~1200–1050 cm⁻¹) and N-H bends (~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M-H]⁻ or [M+Na]+ adducts, with bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during refinement?
Answer:
- Use SHELXL ( ) for iterative refinement with constraints:
- Apply “DFIX” commands to standardize bond lengths (e.g., C-Br ~1.90 Å, C-S ~1.76 Å).
- Validate via R-factor convergence (target < 0.05) and check for overfitting with Rfree .
- Cross-reference with Cambridge Structural Database (CSD) entries for similar bromopyridines.
- Employ PLATON () to detect missed symmetry or twinning .
Advanced: How can hydrogen-bonding networks in its crystal structure be systematically analyzed?
Answer:
- Use graph set analysis ( ) to classify H-bond motifs (e.g., chains, rings):
- Donor-Acceptor Distance : < 3.5 Å for N-H···O=S interactions.
- Angle Criteria : θ > 120° for directional H-bonds.
- Visualize networks with ORTEP-3 ( ) or Mercury to identify supramolecular assemblies (e.g., π-π stacking of pyridine rings) .
Advanced: How to address discrepancies between experimental and computational data (e.g., DFT vs. XRD bond angles)?
Answer:
- Step 1 : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvation to mimic crystal packing effects.
- Step 2 : Compare thermal ellipsoids (from XRD) with DFT vibrational frequencies to assess dynamic vs. static disorder.
- Step 3 : Validate using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent:
- Hydrolysis of the sulfonate group (avoid humidity).
- Photodegradation of the bromopyridine core (UV-sensitive).
- Monitor stability via TLC or HPLC every 6 months .
Advanced: How to design experiments to probe its potential anti-inflammatory mechanisms (e.g., enzyme inhibition)?
Answer:
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to COX-2 or iNOS.
- In Vitro Assays :
- Measure IC₅₀ against recombinant enzymes (e.g., COX-2 inhibition via fluorometric kit).
- Validate selectivity via SAR studies (modify sulfonate/bromo groups).
- Cell-Based Models :
- Test cytokine suppression (IL-6, TNF-α) in LPS-stimulated macrophages .
Advanced: How to resolve ambiguities in protonation states using spectroscopic and computational methods?
Answer:
- pH Titration with NMR : Track chemical shifts of amine protons across pH 2–12 to identify pKa values.
- DFT Calculations : Compare energy-minimized structures of protonated vs. deprotonated forms.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze N 1s binding energy to distinguish NH₂ vs. NH₃+ .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Use fume hoods and nitrile gloves to avoid inhalation/contact.
- Bromopyridines may release HBr under heat—neutralize spills with NaHCO₃.
- Refer to SDS for emergency procedures (e.g., eye irrigation with saline) .
Advanced: How to optimize synthetic yields when scaling up from mg to g quantities?
Answer:
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to identify robust conditions.
- Process Analytical Technology (PAT) : Use in-situ FT-IR to monitor reaction progression.
- Crystallization Engineering : Control cooling rates to minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
